

GPR119 Agonists in the Clinical Arena: A Comparative Analysis Featuring DA-1241

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Compound of Interest

Compound Name: DA-1241

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A deep dive into the clinical trial data of GPR119 agonists reveals a landscape of varied outcomes, with the novel agonist **DA-1241** demonstrating a promising profile for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). This guide provides a comparative meta-analysis of clinical trial data for **DA-1241** and other notable GPR119 agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

G protein-coupled receptor 119 (GPR119) has been a target of interest for metabolic diseases due to its role in glucose homeostasis and incretin hormone secretion.^{[1][2]} Agonism of GPR119 is expected to stimulate insulin secretion and the release of glucagon-like peptide-1 (GLP-1), offering a dual mechanism for managing type 2 diabetes and potentially other metabolic disorders.^{[1][2]} While numerous GPR119 agonists have entered clinical development, many have been discontinued due to a lack of robust efficacy.^{[1][3]} This comparative guide focuses on the clinical data of **DA-1241**, a novel GPR119 agonist, in the context of other key players in this class, including MBX-2982, DS-8500a, and AR231453.

Comparative Clinical Efficacy of GPR119 Agonists

The clinical development of GPR119 agonists has seen mixed results. While preclinical studies have often shown promise, this has not always translated to significant efficacy in human trials. ^[1] **DA-1241**, however, has recently shown positive results in a Phase 2a trial for MASH, a condition for which there are currently no FDA-approved therapies.^[4]

DA-1241: Promising Results in MASH

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of **DA-1241** in patients with presumed MASH.[5][6] The trial consisted of two parts: Part 1 assessed **DA-1241** as a monotherapy, while Part 2 investigated its efficacy in combination with sitagliptin, a DPP-4 inhibitor.[5]

Key findings from the 16-week treatment period include:

- **Liver Enzymes:** **DA-1241** (100mg) demonstrated a statistically significant reduction in alanine transaminase (ALT) levels at weeks 4 and 8, with a near statistically significant reduction at week 16.[5][6] Similar trends were observed for aspartate aminotransferase (AST) and gamma-glutamyl transferase (GGT).[5]
- **Liver Fat and Fibrosis:** Significant improvements in the controlled attenuation parameter (CAP) score, a measure of liver fat, were seen with **DA-1241** 100mg.[5][6] When combined with sitagliptin, **DA-1241** 100mg also showed a statistically significant reduction in the FAST score, a non-invasive measure of fibrosis and inflammation.[5]
- **Glycemic Control:** **DA-1241** led to statistically significant reductions in hemoglobin A1c (HbA1c).[5][7]
- **Inflammatory Biomarkers:** Preclinical data suggests **DA-1241** has a positive effect on reducing liver inflammation.[4][8]

Other GPR119 Agonists in Clinical Development

A number of other GPR119 agonists have been evaluated in clinical trials, primarily for type 2 diabetes.

- **MBX-2982:** Phase 1 clinical trials of MBX-2982, a potent and selective GPR119 agonist, showed positive results in subjects with pre-diabetes.[9] It demonstrated dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[10] In a multiple ascending dose study, MBX-2982 significantly reduced glucose excursions following a mixed meal and an oral glucose challenge.[9] However, its development appears to have stalled.[11]

- DS-8500a: This GPR119 agonist showed dose-dependent lowering of HbA1c in a 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes.[12][13] At 50mg and 75mg doses, DS-8500a also significantly lowered fasting plasma glucose (FPG) and postprandial glucose.[12] Furthermore, it demonstrated favorable changes in lipid profiles, reducing total cholesterol, LDL-cholesterol, and triglycerides, while increasing HDL-cholesterol.[12][13] Despite these positive findings, the development of DS-8500a was discontinued.[1]
- AR231453: While AR231453 is a well-characterized GPR119 agonist in preclinical studies, detailed clinical trial data in humans is less readily available in the public domain.[14][15][16] Preclinical studies have shown its ability to stimulate β -cell replication and improve islet graft function in diabetic mice.[17] Early clinical trials were initiated, but like many others in its class, it did not progress to later stages.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trials of **DA-1241**, **MBX-2982**, and **DS-8500a**.

Table 1: **DA-1241** Phase 2a MASH Trial Results (16 Weeks)

Endpoint	DA-1241 50mg	DA-1241 100mg	DA-1241 100mg + Sitagliptin 100mg	Placebo	p-value (vs. Placebo)
ALT Normalization (Odds Ratio)	10.500	-	-	-	0.0487[6]
ALT Reduction (U/L) at Week 16	-	Near significant reduction[5] [6]	-	-	0.0506[6]
CAP Score Improvement	-	Significant[5] [6]	Significant[5] [6]	-	0.0308 (100mg) / 0.0452 (combo)[6]
FAST Score Reduction	-	-	Significant[5] [6]	-	0.0416[6]
HbA1c Reduction	-	Significant[5]	Significant[7]	-	Statistically Significant[5]

Table 2: MBX-2982 Phase 1 Trial Results in Pre-diabetics

Endpoint	MBX-2982 (25-600mg)	Placebo
Glucose Excursion Reduction (Mixed Meal)	34% to 51% reduction[9]	-
Glucose Excursion Reduction (Oral Glucose Challenge)	Similar decreases to mixed meal[9]	-

Table 3: DS-8500a Phase 2b Trial Results in Type 2 Diabetes (12 Weeks)

Endpoint	DS-8500a 25mg	DS-8500a 50mg	DS-8500a 75mg	Placebo	p-value (vs. Placebo)
Change in HbA1c from Baseline	-0.23% [12] [13]	-0.37% [12] [13]	-0.44% [12] [13]	-	0.0173 (25mg) / 0.0001 (50mg) / <0.0001 (75mg) [12] [13]
Fasting Plasma Glucose (FPG)	-	Significant Reduction [12]	Significant Reduction [12]	-	-
2-hour Postprandial Glucose (2hr- PPG)	-	Significant Reduction [12]	Significant Reduction [12]	-	-
Total Cholesterol	-	Significant Reduction [12] [13]	Significant Reduction [12] [13]	-	-
LDL- Cholesterol	-	Significant Reduction [12] [13]	Significant Reduction [12] [13]	-	-
Triglycerides	-	Significant Reduction [12] [13]	Significant Reduction [12] [13]	-	-
HDL- Cholesterol	-	Significant Increase [12] [13]	Significant Increase [12] [13]	-	-

Experimental Protocols

A general overview of the experimental protocols for the key clinical trials is provided below.

DA-1241 Phase 2a MASH Trial

- Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled trial.[\[4\]](#)
- Participants: 109 subjects with presumed MASH.
- Intervention:
 - Part 1: **DA-1241** (50mg or 100mg) or placebo, once daily.[\[18\]](#)
 - Part 2: **DA-1241** (100mg) in combination with sitagliptin (100mg) or placebo, once daily.[\[18\]](#)
- Primary Endpoint: Change in ALT levels from baseline to 16 weeks.
- Secondary Endpoints: Changes in other liver enzymes (AST, GGT), CAP score, FAST score, and HbA1c.[\[5\]](#)[\[6\]](#)

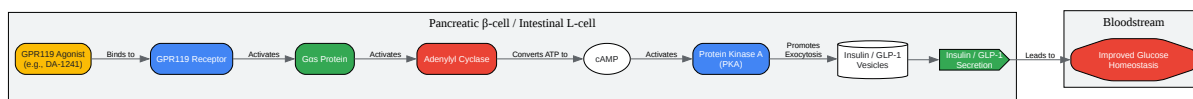
DS-8500a Phase 2b Type 2 Diabetes Trial

- Study Design: A 12-week, randomized, double-blind, parallel-group comparison study.[\[12\]](#)[\[13\]](#)
- Participants: Japanese patients with type 2 diabetes and HbA1c between $\geq 7.0\%$ and $< 10.0\%$.[\[12\]](#)[\[13\]](#)
- Intervention: Placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg, once daily for 12 weeks.[\[12\]](#)[\[13\]](#)
- Primary Efficacy Endpoint: Change in HbA1c from baseline to week 12.[\[12\]](#)[\[13\]](#)
- Secondary Endpoints: Changes in fasting plasma glucose (FPG), glucose AUC during a meal tolerance test, 2-hour postprandial glucose (2hr-PPG), and lipid parameters.[\[12\]](#)[\[13\]](#)

Signaling Pathways and Experimental Workflows

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that leads to the release of insulin and incretin hormones. The diagram below illustrates this pathway.

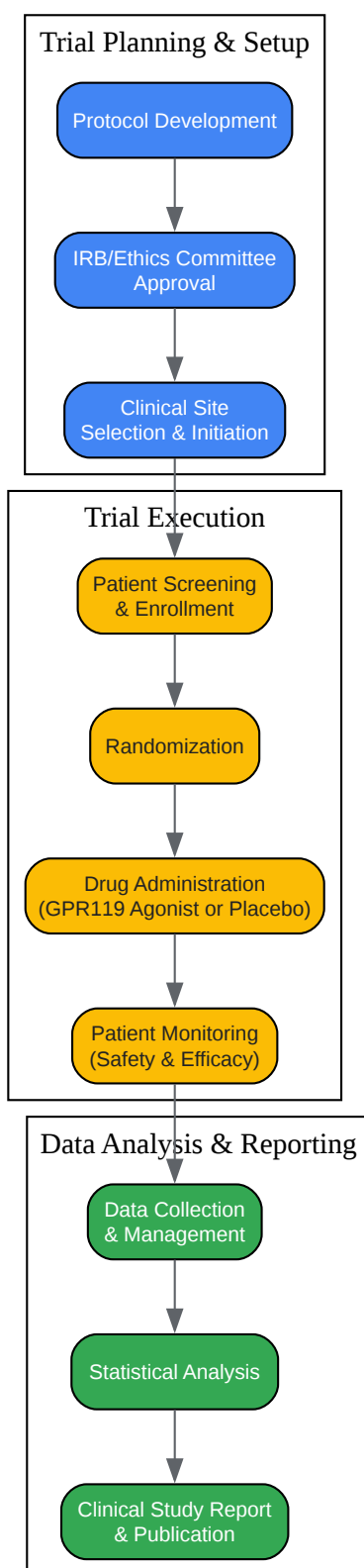


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Caption: GPR119 agonist signaling pathway leading to insulin and GLP-1 secretion.

Clinical Trial Workflow

The following diagram outlines a typical workflow for a Phase 2 clinical trial of a GPR119 agonist.

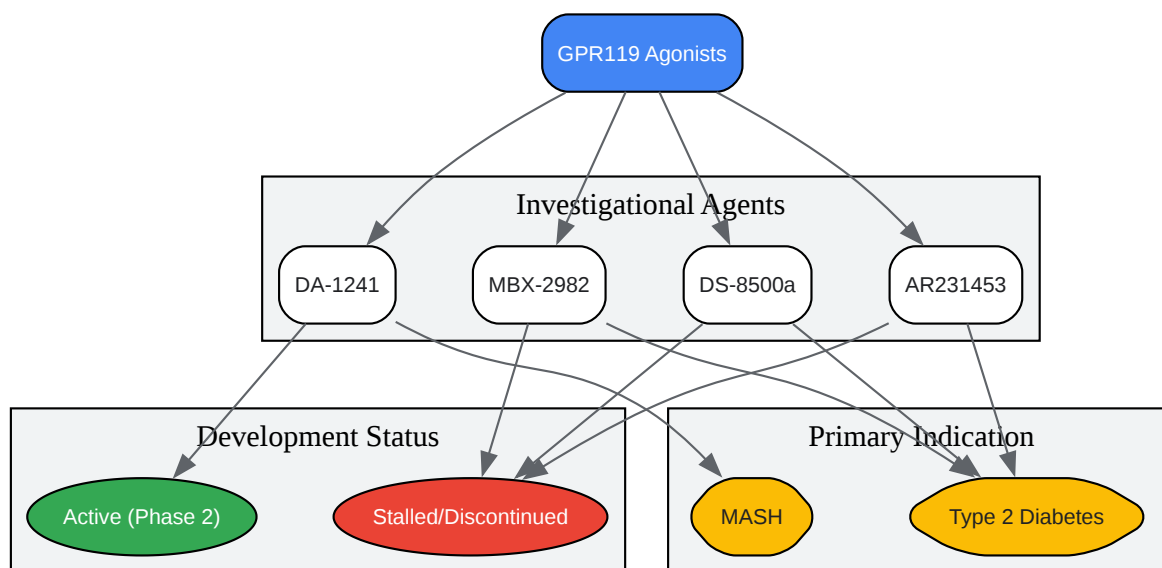


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Caption: Generalized workflow for a Phase 2 clinical trial of a GPR119 agonist.

Comparative Overview of GPR119 Agonists

This diagram provides a logical relationship overview of the GPR119 agonists discussed.



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Caption: Comparative overview of the development status and primary indication of key GPR119 agonists.

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